molecular formula C7H15IN2S B2376312 5,5-Dimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide CAS No. 292606-27-0

5,5-Dimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide

Cat. No.: B2376312
CAS No.: 292606-27-0
M. Wt: 286.18
InChI Key: OHNZJYVIQZMQRF-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The addition of methyl and methylsulfanyl groups further enhances its chemical reactivity and potential utility in different reactions.

Properties

IUPAC Name

5,5-dimethyl-2-methylsulfanyl-4,6-dihydro-1H-pyrimidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S.HI/c1-7(2)4-8-6(10-3)9-5-7;/h4-5H2,1-3H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNZJYVIQZMQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=NC1)SC)C.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For instance, the reaction of 5-acetyl-4-aminopyrimidines with methylsulfanyl reagents can lead to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives

Scientific Research Applications

5,5-Dimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide has several scientific research applications:

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide exerts its effects involves interactions with specific molecular targets. The presence of the pyrimidine ring allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The methylsulfanyl group can also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5,5-tetramethyl-4-(methylsulfanyl)-2,5-dihydro-1H-imidazole hydroiodide
  • 1-benzyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide
  • 3-(methylsulfanyl)-2,5-dihydro-1H-2,4-benzodiazepine hydroiodide

Uniqueness

5,5-Dimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

5,5-Dimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer activities, and summarizes relevant research findings and case studies.

  • Molecular Formula : C7H12N2S·HI
  • Molecular Weight : 260.25 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that derivatives of tetrahydropyrimidines exhibit significant antibacterial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential use in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µg/mL)Reference
HeLa (Cervical Cancer)150
A549 (Lung Cancer)200
MCF-7 (Breast Cancer)175

The mechanism of action appears to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

Case Studies

Several case studies have been conducted to further understand the biological activity of this compound:

  • Study on Antibacterial Efficacy :
    A study evaluated the antibacterial efficacy of various tetrahydropyrimidine derivatives, including our compound. Results indicated that modifications in the methylsulfanyl group significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Mechanism Investigation :
    Another study focused on the anticancer mechanisms of tetrahydropyrimidine derivatives. The findings suggested that these compounds could induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation pathways .
  • Synergistic Effects with Other Agents :
    Research indicated that combining this compound with conventional antibiotics could enhance its efficacy against resistant bacterial strains. The study suggested a synergistic effect when used alongside beta-lactam antibiotics .

Q & A

Basic: What are the established synthesis protocols for 5,5-dimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide?

The compound is synthesized via a two-step procedure:

  • Step 1: React 1,3-propanediamine with carbon disulfide (CS₂) to form a thiourea intermediate.
  • Step 2: Methylate the intermediate using methyl iodide (CH₃I) under controlled conditions .
    Key parameters include nitrogen atmosphere, solvent choice (e.g., HMPA), and temperature (150–170°C). Yields depend on reagent stoichiometry and reaction time optimization.

Basic: How can researchers confirm the molecular structure and purity of this compound?

Use a combination of analytical techniques:

  • Elemental Analysis: Compare calculated vs. observed C, H, N, S percentages (e.g., Anal. calcd. for C₇H₁₅N₂S·HI: C, 28.58; H, 4.76; N, 9.52; Found: C, 28.45; H, 4.82; N, 9.60) .
  • Spectroscopy: ¹H/¹³C NMR for structural elucidation, mass spectrometry for molecular ion confirmation.
  • Crystallography: Single-crystal X-ray diffraction for absolute configuration determination.

Advanced: How can reaction conditions be optimized to improve yield and reduce by-products?

  • Temperature Gradients: Test 140–180°C ranges to balance reactivity and decomposition.
  • Catalyst Screening: Evaluate bases like KOH or Et₃N for thiourea intermediate formation .
  • Solvent Effects: Compare polar aprotic solvents (e.g., HMPA) vs. solvent-free conditions to minimize side reactions .
    Document yield vs. time curves and use HPLC to quantify by-products.

Advanced: What methodologies assess the compound’s stability under varying thermal or acidic conditions?

  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures under nitrogen/air atmospheres.
  • Kinetic Studies: Reflux the compound in ethanol/HCl (1–6 M) and monitor degradation via UV-Vis or LC-MS .
  • Solid-State Stability: Store under controlled humidity (40–80% RH) and analyze crystallinity changes via XRD.

Advanced: How can computational modeling predict reactivity in substitution or cyclization reactions?

  • DFT Calculations: Model transition states for methylsulfanyl group substitution to predict regioselectivity.
  • Molecular Dynamics (MD): Simulate solvent interactions to identify steric or electronic barriers in cyclization .
  • Docking Studies: Explore interactions with biological targets (e.g., enzymes) to guide functionalization strategies.

Advanced: How should researchers address contradictions in reported synthesis yields or spectral data?

  • Reproducibility Checks: Replicate protocols with strict control of moisture, oxygen, and reagent purity.
  • Cross-Validation: Compare NMR data across multiple solvents (DMSO-d₆ vs. CDCl₃) to resolve signal splitting discrepancies .
  • By-Product Analysis: Use GC-MS to identify minor impurities that may skew yield calculations .

Advanced: What strategies ensure regioselectivity in derivatization reactions involving the tetrahydropyrimidine core?

  • Protecting Groups: Temporarily block the 1,4,5,6-tetrahydropyrimidine NH groups during alkylation/acylation.
  • Directing Agents: Use Lewis acids (e.g., ZnCl₂) to orient electrophilic attacks at the methylsulfanyl position .
  • Isotopic Labeling: Track substitution sites via ²H or ¹³C isotopic tracers in reaction intermediates.

Advanced: What are robust methods for assessing purity in complex reaction mixtures?

  • HPLC-DAD/MS: Separate and quantify components using C18 columns with acetonitrile/water gradients.
  • Recrystallization Screening: Test solvent pairs (ethanol/methanol) to isolate pure crystals and measure melting points .
  • TLC Monitoring: Use iodine vapor or UV254 visualization to track reaction progress and spot impurities.

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